[(Isothiocyanatomethyl)selanyl]benzene
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Overview
Description
[(Isothiocyanatomethyl)selanyl]benzene is an organic compound with the molecular formula C8H7NSSe. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring through a methylselanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Isothiocyanatomethyl)selanyl]benzene typically involves the reaction of benzyl chloride with potassium selenocyanate in the presence of a suitable solvent. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the selenocyanate group. The resulting intermediate is then treated with a base, such as sodium hydroxide, to yield the final product .
Industrial Production Methods
the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
[(Isothiocyanatomethyl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(Isothiocyanatomethyl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of [(Isothiocyanatomethyl)selanyl]benzene involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the modulation of their activity. The compound’s selenium atom also plays a role in its biological effects, potentially through redox reactions and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Benzyl isothiocyanate: Similar structure but lacks the selenium atom.
Phenyl isothiocyanate: Contains a phenyl group instead of a benzyl group.
Selenocyanates: Compounds containing the selenocyanate group but with different organic moieties
Uniqueness
[(Isothiocyanatomethyl)selanyl]benzene is unique due to the presence of both the isothiocyanate and selenium groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
98060-77-6 |
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Molecular Formula |
C8H7NSSe |
Molecular Weight |
228.19 g/mol |
IUPAC Name |
isothiocyanatomethylselanylbenzene |
InChI |
InChI=1S/C8H7NSSe/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2 |
InChI Key |
SSYRKEXJCQCREF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CN=C=S |
Origin of Product |
United States |
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